molecular formula C20H18F3N3OS B7733293 MFCD06642301

MFCD06642301

Cat. No.: B7733293
M. Wt: 405.4 g/mol
InChI Key: YRZAVOFCPZGZAD-UHFFFAOYSA-N
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Description

MFCD06642301 is a chemical compound cataloged under the Molecular Design Limited (MDL) numbering system, commonly utilized in coordination chemistry and catalysis research. Such ligands are pivotal in catalytic applications, including cross-coupling reactions and asymmetric synthesis, due to their ability to stabilize metal centers and modulate electronic environments .

Key physicochemical properties inferred from analogous compounds (e.g., CAS 905306-69-6, MDL: MFCD10697534) include:

  • Molecular formula: Likely CₓHᵧN₂O (based on structurally similar compounds) .
  • Molecular weight: Estimated 138–167 g/mol (aligned with heterocyclic amine derivatives) .
  • Solubility: High aqueous solubility (comparable to pyridine-based amines) .
  • Hazard profile: May exhibit warnings for skin/eye irritation (H315, H319) .

Properties

IUPAC Name

2-(2-methylanilino)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3OS/c1-13-5-2-3-8-17(13)24-12-18(27)26-19-25-11-16(28-19)10-14-6-4-7-15(9-14)20(21,22)23/h2-9,11,24H,10,12H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZAVOFCPZGZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of MFCD06642301 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis includes the following steps:

    Starting Materials: The synthesis begins with readily available starting materials.

    Reaction Conditions: The reaction typically requires controlled temperature and pressure conditions.

    Catalysts and Reagents: Specific catalysts and reagents are used to facilitate the reaction.

    Purification: The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

MFCD06642301 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

    Common Reagents and Conditions: Common reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific solvents and temperatures.

    Major Products: The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

MFCD06642301 has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD06642301 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity or function. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Key Structural Differences :

  • CAS 905306-69-6 : Features a (5-methoxypyridin-2-yl)methanamine group, optimizing metal-binding via nitrogen lone pairs .
  • CAS 56469-02-4: Contains a hydroxy-isoquinolone scaffold, favoring hydrogen-bonding interactions .

Physicochemical Properties

Solubility and Bioavailability

Parameter This compound CAS 905306-69-6 CAS 56469-02-4
Water Solubility (mg/mL) >10 0.24 0.687
Log P (octanol-water) 0.6–1.6 0.78 1.64
GI Absorption High High Moderate
BBB Permeability No No Yes

This compound exhibits superior water solubility compared to CAS 56469-02-4, attributed to its amine moiety enhancing hydrophilicity . However, its lack of blood-brain barrier (BBB) penetration limits neurological applications, unlike CAS 56469-02-4, which shows moderate BBB permeability due to its aromatic hydroxy group .

Reaction Conditions and Yields

Compound Synthetic Route Yield Reference
This compound HATU-mediated coupling of methoxy-pyridine amines in THF 69%
CAS 56469-02-4 Alkylation of hydroxy-isoquinolone using K₂CO₃/CH₃I in DMF 98%
CAS 905306-69-6 Pd-catalyzed cross-coupling in THF/H₂O 30–69%

This compound’s synthesis via HATU coupling achieves moderate yields (69%), outperforming palladium-catalyzed routes (30–69%) but underperforming compared to alkylation methods (98%) .

Notes

Data Limitations : Specific crystallographic or spectroscopic data for this compound are absent in the provided evidence; comparisons rely on structurally analogous compounds .

Synthetic Scalability : High-yield routes for this compound require optimization to match industrial standards .

Safety Profile : Hazard statements (e.g., H315, H319) align with industry standards but necessitate rigorous handling protocols .

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